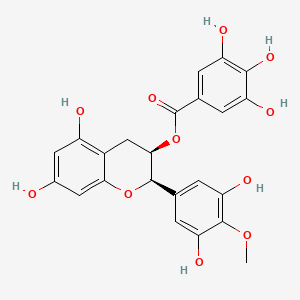

4'-O-methylepigallocatechin-3-O-gallate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H20O11 |

|---|---|

Molecular Weight |

472.4 g/mol |

IUPAC Name |

[(2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C23H20O11/c1-32-22-16(28)2-9(3-17(22)29)21-19(8-12-13(25)6-11(24)7-18(12)33-21)34-23(31)10-4-14(26)20(30)15(27)5-10/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1 |

InChI Key |

NPUWDJQZPQKPAA-TZIWHRDSSA-N |

SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Isomeric SMILES |

COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Canonical SMILES |

COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Occurrence of 4 O Methylepigallocatechin 3 O Gallate

Natural Abundance and Distribution in Camellia sinensis

The presence and concentration of 4'-O-methylepigallocatechin-3-O-gallate in tea leaves are influenced by a variety of genetic and environmental factors.

Variations across Tea Cultivars and Species

Research has shown that the accumulation of this compound is not uniform across all tea plants. Certain cultivars have been identified as being particularly rich in this compound. For instance, higher levels of both 3''-O-methylepigallocatechin-3-O-gallate and 4''-O-methylepigallocatechin-3-O-gallate have been detected in the 'Chinshin-Kanzai' cultivar of Camellia sinensis. While specific quantitative data for this compound across a wide range of cultivars is limited in publicly available research, studies on related methylated catechins provide insight into this variability. For example, the 'Jangwon No. 3' tea cultivar has been found to contain approximately 10.0 mg/g of a similar compound, epigallocatechin-3-O-(3-O-methyl)-gallate (EGCG3"Me), in its dried leaves. Other cultivars noted for their significant EGCG3"Me content include 'Benihomare', 'Benifuuki', and 'Benifuji', which can contain up to 1% of this methylated catechin (B1668976) in their green tea preparations. Conversely, the 'Izumi' cultivar, an offspring of 'Benihomare', was found to lack EGCG3"Me entirely.

Table 1: Concentration of a Related Methylated Catechin (EGCG3"Me) in Various Camellia sinensis Cultivars

| Cultivar | Concentration of EGCG3"Me (mg/g dry weight) |

|---|---|

| Jangwon No. 3 | 10.0 |

| Benifuuki | Up to 10.0 (1%) |

| Benihomare | Up to 10.0 (1%) |

| Benifuji | Up to 10.0 (1%) |

Note: The data in this table is for epigallocatechin-3-O-(3-O-methyl)-gallate (EGCG3"Me), a compound closely related to this compound. This information is provided to illustrate the variability of methylated catechins across different tea cultivars.

Influence of Environmental and Processing Factors

The concentration of this compound in tea leaves is not static and can be significantly affected by environmental conditions during growth and the processing methods employed after harvesting.

The time of year the tea leaves are harvested plays a crucial role in the concentration of O-methylated EGCG derivatives. Studies have indicated that the levels of these compounds are generally higher in leaves plucked during the autumn and winter months compared to those harvested in the spring and summer. A higher concentration of a related compound, EGCG3"Me, has been observed in the second crop of 'Benihomare' and 'Benifugi' cultivars onwards.

The maturity of the tea leaf at the time of plucking also influences the content of methylated catechins. Younger, less mature leaves have been found to be richer in O-methylated compounds like this compound when compared to older, more mature leaves from the same plant.

The processing of tea leaves, particularly the level of fermentation (enzymatic oxidation), has a profound impact on the final concentration of this compound. Research has demonstrated that O-methylated EGCG is present in unfermented green teas, such as Longjing, and to a lesser extent in semi-fermented oolong teas. However, in fully fermented teas like black tea and post-fermented teas such as puerh, these methylated compounds are not detected. The fermentation process, which involves the enzymatic oxidation of catechins, leads to the transformation of these compounds into other polyphenols like theaflavins and thearubigins.

Table 2: Presence of O-Methylated EGCG Derivatives Based on Fermentation Level

| Tea Type | Fermentation Level | Presence of this compound |

|---|---|---|

| Green Tea (e.g., Longjing) | Unfermented | Present |

| Oolong Tea | Semi-fermented | Present (lower levels than green tea) |

| Black Tea | Fully fermented | Not Detected |

Enzymatic Methylation Pathways of Catechins

The formation of this compound from its precursor, epigallocatechin-3-O-gallate (EGCG), is a biochemical process catalyzed by specific enzymes within the tea plant. This enzymatic methylation is a key step in the biosynthesis of this unique catechin.

The primary enzymes responsible for the methylation of catechins in Camellia sinensis are O-methyltransferases (OMTs). These enzymes facilitate the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on the catechin structure.

Specifically, the methylation of EGCG to form its various methylated derivatives is carried out by catechol-O-methyltransferase (COMT). Research has identified specific OMTs in tea plants that are involved in this process. For instance, two distinct O-methyltransferases, CsFAOMT1 and CsFAOMT2, have been characterized. CsFAOMT1 exhibits specific activity on the 3''-position of EGCG, leading to the formation of EGCG3"Me. In contrast, CsFAOMT2 predominantly catalyzes the methylation at the 4''-position, resulting in the synthesis of this compound. The expression levels of the genes encoding these enzymes in different tea tissues and cultivars have been shown to correlate strongly with the respective amounts of EGCG3"Me and this compound.

Methylation Sites and Isoform Specificity

The COMT-catalyzed methylation of EGCG is a specific process. Research has shown that EGCG is readily methylated by liver cytosolic COMT to form 4''-O-methyl-EGCG, which can then be further methylated to 4',4''-di-O-methyl-EGCG. nih.govnih.gov The methylation of the related catechin, (-)-epigallocatechin (B1671488) (EGC), primarily occurs at the 4'-position to form 4'-O-methyl-EGC. nih.govresearchgate.net

The hydroxyl groups on the B-ring and the D-ring (galloyl moiety) of EGCG are the primary sites for methylation. researchgate.net The process can be influenced by other metabolic modifications; for instance, glucuronidation on the B-ring or D-ring of EGCG can significantly inhibit methylation on the same ring. umn.edunih.gov

Plant O-methyltransferases (OMTs) are categorized into two main subfamilies: caffeoyl-CoA O-methyltransferase (CCoAOMT) and caffeic acid O-methyltransferase (COMT). mdpi.commaxapress.com Most OMTs involved in flavonoid modification belong to the COMT subfamily. maxapress.com Plant OMTs can exhibit high regioselectivity, meaning they catalyze methylation at specific positions on the flavonoid structure. nih.govmdpi.comnih.gov While methylated catechins are primarily known as metabolites in animals, O-methylated derivatives of EGCG, such as 3''-Me-EGCG and 4''-Me-EGCG, are naturally found in the young leaves of certain tea cultivars. nih.govresearchgate.netresearchgate.net

Table 2: Common Methylated Derivatives of EGCG

| Compound Name | Abbreviation | Methylation Site(s) |

|---|---|---|

| This compound | 4'-MeEGCG | 4'-position (B-ring) |

| 4''-O-methylepigallocatechin-3-O-gallate | 4''-MeEGCG | 4''-position (D-ring) |

| 3''-O-methylepigallocatechin-3-O-gallate | 3''-MeEGCG | 3''-position (D-ring) |

| 4',4''-di-O-methylepigallocatechin-3-O-gallate | 4',4''-diMeEGCG | 4'-position (B-ring) and 4''-position (D-ring) |

Relationship to Epigallocatechin Gallate (EGCG) Biosynthesis Pathways

The formation of this compound is entirely dependent on the prior synthesis of its precursor, EGCG. The biosynthesis of EGCG in the tea plant, Camellia sinensis, is a complex process that follows the phenylpropanoid and flavonoid biosynthetic pathways. nih.govresearchgate.net

This pathway begins with the amino acid phenylalanine and involves a series of enzymatic reactions to produce chalcone, a key intermediate. researchgate.net Gallic acid, which forms the galloyl moiety of EGCG, is produced via the shikimic acid pathway. researchgate.netresearchgate.net A number of key enzymes are involved in converting these precursors into the various catechins found in tea.

The production of EGCG is influenced by various environmental and physiological factors. Studies have shown that temperature and the presence of endogenous plant hormones like indoleacetic acid (IAA) and gibberellins (GA) can regulate the expression of genes involved in the EGCG synthesis pathway, thereby affecting the final concentration of EGCG in the tea leaves. nih.govfrontiersin.org Consequently, any factor that alters the biosynthesis of EGCG will in turn affect the available substrate pool for the subsequent methylation reaction that produces this compound. The conversion of EGCG to its methylated form is thus a subsequent modification step, rather than a part of the primary EGCG synthesis pathway. researchgate.net

Table 3: Key Enzyme Classes in EGCG Biosynthesis

| Enzyme Abbreviation | Enzyme Name |

|---|---|

| PAL | Phenylalanine ammonia lyase |

| C4H | Cinnamate 4-hydroxylase |

| 4CL | 4-coumaroyl-CoA ligase |

| CHS | Chalcone synthase |

| CHI | Chalcone isomerase |

| F3H | Flavanone 3-hydroxylase |

| F3'5'H | Flavonoid 3',5'-hydroxylase |

| DFR | Dihydroflavonol 4-reductase |

| ANS | Anthocyanidin synthase |

| ANR | Anthocyanidin reductase |

Metabolic Fate and Biotransformation Studies of 4 O Methylepigallocatechin 3 O Gallate

In Vitro Enzymatic Metabolism Investigations

In vitro studies utilizing subcellular fractions from the liver and intestinal microbiota are instrumental in elucidating the specific enzymatic processes involved in the metabolism of catechins and their derivatives. These investigations allow for a detailed examination of individual metabolic pathways, such as methylation, glucuronidation, sulfation, and microbial degradation.

The liver is the principal organ for the metabolism of xenobiotics, including polyphenols like 4'-O-methylepigallocatechin-3-O-gallate. Enzymes located in the liver cytosol and microsomes are responsible for key phase II conjugation reactions that modify the structure of the catechin (B1668976), generally increasing its water solubility to facilitate excretion.

Methylation of catechins is catalyzed by the enzyme catechol-O-methyltransferase (COMT), which is found in the liver cytosol. nih.govresearchgate.net The metabolism of EGCG often proceeds through a sequential methylation process. Initially, EGCG is methylated to form a mono-methylated derivative, which can then act as a substrate for a second methylation reaction. researchgate.net

In vitro studies with rat liver cytosol demonstrate that EGCG is first readily methylated to 4''-O-methyl-EGCG. nih.govresearchgate.net This initial metabolite is then subsequently methylated at the 4'-position of the B-ring to form 4',4''-di-O-methyl-EGCG. nih.govresearchgate.net This sequential pathway indicates that a mono-methylated EGCG, such as the compound of interest, is an intermediate that undergoes further biotransformation. The time-dependent formation of these metabolites in rat liver cytosol is detailed below.

| Time (min) | 4''-O-methyl-EGCG (nmol/mg protein) | 4',4''-di-O-methyl-EGCG (nmol/mg protein) |

|---|---|---|

| 2.5 | ~0.12 | ~0.02 |

| 5.0 | ~0.15 | ~0.05 |

| 10.0 | ~0.13 | ~0.10 |

| 20.0 | ~0.08 | ~0.18 |

| 40.0 | ~0.04 | ~0.25 |

Glucuronidation is a major phase II metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs), which are primarily located in the microsomes of liver cells. acs.orgnih.gov This reaction involves the transfer of a glucuronic acid moiety to a hydroxyl group on the substrate. For EGCG, (-)-EGCG-4''-O-glucuronide has been identified as the major glucuronide metabolite formed in incubations with human, mouse, and rat liver microsomes. nih.gov

Several human UGT isozymes, including UGT1A1, UGT1A8, and UGT1A9, exhibit high activity towards EGCG. nih.gov There is a significant interplay between glucuronidation and methylation; glucuronidation of EGCG on the D-ring (gallate moiety) or the B-ring can greatly inhibit subsequent methylation on the same ring. nih.govresearchgate.net This suggests that the metabolic fate of a catechin is dependent on which enzymatic reaction occurs first. A compound that is already methylated at the 4'-position, like this compound, would still possess other available hydroxyl groups for potential glucuronidation, although the presence of the methyl group could influence the affinity and activity of UGT enzymes.

| UGT Isozyme | Primary Location | Activity towards EGCG |

|---|---|---|

| UGT1A1 | Liver | High |

| UGT1A8 | Intestine | Highest Vmax/Km |

| UGT1A9 | Liver, Kidney | High |

Sulfation is another critical phase II conjugation reaction catalyzed by sulfotransferases (SULTs) in the liver and intestinal cytosol. acs.orgnih.gov Recent studies have highlighted that for EGCG in humans, sulfation may be the most dominant metabolic pathway, with kinetic activity significantly exceeding that of both methylation and glucuronidation. nih.govnih.gov

In vitro kinetic analyses with human liver and intestinal cytosol show that the intrinsic clearance of EGCG via sulfation is substantially higher than via other pathways. acs.org The primary sulfated metabolite identified is EGCG-4''-sulfate, and the key enzymes responsible are SULT1A1 in the liver and SULT1A3 in the intestine. nih.govnih.gov For this compound, the hydroxyl groups on the gallate ring would remain available for sulfation, suggesting that this methylated metabolite could undergo further biotransformation via this major pathway.

| Metabolic Pathway | Tissue Fraction | Relative Kinetic Activity |

|---|---|---|

| Sulfation | Liver Cytosol | ~2-fold higher than methylation |

| Sulfation | Intestinal Cytosol | ~60 to 300-fold higher than glucuronidation |

| Methylation | Liver Cytosol | Lower than sulfation |

| Glucuronidation | Intestinal Microsomes | Lower than sulfation |

A primary metabolic reaction carried out by intestinal bacteria on gallated catechins is the hydrolysis of the ester bond linking the gallic acid moiety to the catechin core. plos.org In vitro fermentation studies using human fecal microbiota and specific bacterial strains have demonstrated this activity. nih.gov

For EGCG, this hydrolysis results in the formation of epigallocatechin (EGC) and gallic acid. plos.org It is therefore expected that this compound would undergo an analogous degradation. The bacterial hydrolysis would cleave the gallate ester, yielding 4'-O-methylepigallocatechin and gallic acid. These initial degradation products are then typically subject to further microbial biotransformation, including ring-fission, leading to the formation of smaller phenolic compounds and valerolactones. nih.gov

| Parent Compound | Hydrolysis Products | Mediating Factor |

|---|---|---|

| (-)-epigallocatechin-3-gallate (EGCG) | Epigallocatechin (EGC) and Gallic Acid | Intestinal Microbiota |

| This compound | 4'-O-methylepigallocatechin and Gallic Acid | Intestinal Microbiota (Predicted) |

Intestinal Microbiota-Mediated Degradation

Degradation Products of Epigallocatechin Moiety (e.g., gallic acid, epigallocatechin, epicatechin, hydroxyhydroquinone)

The biotransformation of galloylated catechins, such as this compound, is complex and involves several metabolic steps. A primary and crucial step in the metabolism of these compounds is the hydrolysis of the ester bond linking the epigallocatechin core to the gallate group. This degalloylation process is catalyzed by hydrolase enzymes, such as tannase, found both in tea plants and within the gut microbiota nih.govmaxapress.commaxapress.com. This reaction yields gallic acid and the corresponding epigallocatechin moiety, in this case, 4'-O-methylepigallocatechin.

While direct metabolic studies detailing the subsequent degradation of the 4'-O-methylepigallocatechin moiety are limited, research on the closely related parent compound, epigallocatechin-3-O-gallate (EGCG), provides a valuable model for its potential metabolic fate. In vitro studies using the gut bacterium Akkermansia muciniphila have demonstrated a clear pathway for EGCG degradation following the initial ester hydrolysis plos.org.

After the release of epigallocatechin (EGC), further biotransformation can occur. A. muciniphila can isomerize EGCG to (-)-epicatechin (B1671481) gallate, which is then hydrolyzed to yield gallic acid and (-)-epicatechin (EC) plos.org. Furthermore, the EGC itself can be isomerized to (+)-gallocatechin, which may undergo further metabolism to produce smaller phenolic compounds such as hydroxyhydroquinone plos.org. This suggests that once the gallate group is cleaved, the remaining methylated epigallocatechin structure likely undergoes similar isomerization and degradation steps.

The table below summarizes the key degradation products identified from the metabolism of the parent compound EGCG, which are indicative of the potential metabolic fate of the epigallocatechin moiety of its methylated derivative.

| Metabolite | Metabolic Origin / Process | Reference |

|---|---|---|

| Gallic Acid | Hydrolysis of the gallate ester bond from the parent molecule. | nih.govplos.org |

| Epigallocatechin (EGC) | Result of initial ester hydrolysis of the parent molecule (EGCG). | plos.org |

| Epicatechin (EC) | Formed after isomerization of the parent molecule to (-)-epicatechin gallate, followed by ester hydrolysis. | plos.org |

| Hydroxyhydroquinone | Produced from the further metabolism of the epigallocatechin (or its isomer, gallocatechin) moiety. | plos.org |

Comparative In Vitro Metabolism Across Species

The metabolism of tea catechins exhibits significant variation across different species, which is crucial for extrapolating toxicological and pharmacological data from animal models to humans. In vitro studies using liver and intestinal preparations have highlighted these differences, particularly in the activity of key phase II metabolizing enzymes like Catechol-O-methyltransferase (COMT) and UDP-glucuronosyltransferases (UGTs).

COMT is a primary enzyme responsible for the methylation of the catechol structures found in catechins. Comparative in vitro studies have characterized the kinetics of COMT-catalyzed methylation of epigallocatechin (EGC) and epigallocatechin-3-gallate (EGCG) in liver cytosols from humans, mice, and rats. Research has shown that rat liver cytosol possesses higher COMT activity compared to that of humans or mice researchgate.net. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), quantify the efficiency of this enzymatic process and reveal notable differences between species and substrates researchgate.net.

For instance, in human liver cytosol, the Km and Vmax values for the methylation of EGC were found to be 4.0 µM and 1.28 nmol/mg/min, respectively. In contrast, the methylation of EGCG by the same preparation occurred with a lower Km of 0.16 µM and a lower Vmax of 0.16 nmol/mg/min, indicating a higher binding affinity but a slower rate of methylation for the galloylated catechin researchgate.net.

| Species | Substrate | Km (µM) | Vmax (nmol/mg/min) |

|---|---|---|---|

| Human | EGC | 4.0 | 1.28 |

| EGCG | 0.16 | 0.16 | |

| Mouse | EGC | 1.1 | 0.30 |

| EGCG | 0.14 | 0.07 | |

| Rat | EGC | 2.0 | 1.24 |

| EGCG | 0.29 | 0.30 |

Beyond methylation, other conjugation pathways like glucuronidation and sulfation also show marked species-specific differences. Studies on (-)-epicatechin (EC) metabolism revealed that it was not glucuronidated by human liver or small intestinal microsomes, whereas it was efficiently glucuronidated in rat liver microsomes nih.gov. Conversely, sulfation was identified as the major metabolic pathway for EC in the human liver and intestine, a process that was considerably less efficient in the rat liver nih.gov. These distinct metabolic profiles underscore the importance of selecting appropriate animal models in preclinical studies and highlight the unique metabolic handling of catechins in humans.

Mechanistic Studies of Biological Activities in Preclinical Models

Molecular Mechanisms of Antioxidant Activity

4'-O-methylepigallocatechin-3-O-gallate, an O-methylated form of epigallocatechin-3-O-gallate (EGCG), has demonstrated significant antioxidant properties in various preclinical models. Its mechanisms of action involve direct scavenging of harmful free radicals and the modulation of the body's intrinsic antioxidant systems.

Reactive Oxygen Species (ROS) Scavenging

Reactive oxygen species (ROS) are highly reactive molecules generated during normal cellular metabolism and through exposure to external factors like UV radiation and pollutants. nih.gov An excess of ROS can lead to oxidative stress, a condition implicated in cellular damage and the progression of several degenerative diseases. nih.gov this compound has been shown to directly neutralize these damaging molecules. nih.gov

In vitro studies have quantified the potent radical-scavenging ability of this compound. Using cell-free assays, its efficacy against stable free radicals such as 1-diphenyl-2-picryl-hydrazyl (DPPH) and 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) diammonium salt (ABTS) has been established. nih.gov These studies demonstrate that the compound can effectively eliminate radicals in a dose-dependent manner. nih.gov Furthermore, in cellular models using keratinocytes, this compound has shown protective effects against oxidative stress induced by various stimuli, including hydrogen peroxide (H₂O₂), ultraviolet B (UVB) radiation, and chemical agents like sodium nitroprusside (SNP). nih.gov

Table 1: Radical Scavenging Activity of this compound

| Assay | IC₅₀ Value (μM) |

|---|---|

| DPPH | 36.54 nih.gov |

| ABTS | 2.59 nih.gov |

IC₅₀ represents the concentration required to scavenge 50% of the radicals.

Modulation of Endogenous Antioxidant Defense Systems

Beyond its direct scavenging activity, this compound also enhances the body's own antioxidant defenses. This is achieved by activating key signaling pathways and upregulating the expression of protective enzymes.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of a wide array of antioxidant and cytoprotective genes. mdpi.combiodai.com.cn Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and initiates the transcription of antioxidant genes. mdpi.com

Studies on this compound have shown that it can induce the expression of heme oxygenase 1 (HO-1), a critical cytoprotective enzyme that is a downstream target of the Nrf2 pathway. nih.gov This induction of HO-1 is a key adaptive response that protects cells from oxidative stress. nih.gov Research on the parent compound, EGCG, further supports this mechanism, showing that it can significantly increase the nuclear levels of Nrf2 and the expression of HO-1, thereby protecting against oxidative damage in preclinical models of nephrotoxicity. nih.govnih.gov The activation of the Nrf2/HO-1 signaling pathway is considered a primary target for the protective effects of these catechins. nih.gov

Upregulation of Antioxidant Enzymes (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase)

The Nrf2 signaling pathway governs the production of several vital antioxidant enzymes. These include superoxide dismutase (SOD), which converts superoxide radicals into hydrogen peroxide, and catalase (CAT) and glutathione peroxidase (GPx), which then neutralize the hydrogen peroxide into water. vghtpe.gov.twresearchgate.net

In preclinical studies, treatment with the parent compound EGCG has been found to significantly increase the diminished renal activities of catalase, superoxide dismutase, and glutathione peroxidase in models of cisplatin-induced nephrotoxicity. nih.gov This restoration of enzymatic activity is crucial for mitigating oxidative damage and preserving organ function. nih.gov By bolstering the levels of these key enzymes, catechins like this compound help maintain redox homeostasis and protect cells from ROS-induced damage.

Protection of Mitochondrial Functionality

Mitochondria, the primary sites of cellular energy production, are also a major source of endogenous ROS. plos.org Mitochondrial dysfunction due to oxidative stress can lead to a collapse of the mitochondrial membrane potential and trigger apoptosis, or programmed cell death. rsc.orgmdpi.com

Preclinical evidence strongly suggests that catechins play a protective role in maintaining mitochondrial health. Studies on EGCG and its derivatives demonstrate an ability to protect cardiomyocytes from oxidative damage by preventing the disruption of mitochondrial membrane potential. rsc.org In models of cisplatin-induced kidney injury, EGCG was shown to inhibit mitochondrial ROS production, which is a crucial step in the progression of the toxicity. plos.org Further research indicates that EGCG can rescue the catalytic activities of mitochondrial complex I and ATP synthase, restoring the efficiency of energy production. nih.gov A potential mechanism for this protection involves the direct binding of EGCG to Cyclophilin D, a key protein that regulates the opening of the mitochondrial permeability transition pore (mPTP), a critical event in some forms of cell death. mdpi.com

Molecular Mechanisms of Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. This compound and its parent compound EGCG have been shown to exert potent anti-inflammatory effects by modulating critical signaling pathways that control the production of inflammatory mediators.

The nuclear factor-kappa B (NF-κB) pathway is recognized as a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and enzymes. nih.gov In preclinical studies, this compound has been shown to regulate the AKT1/NF-κB pathway, a key signaling cascade involved in cell survival and inflammation. nih.gov

Extensive research on EGCG has detailed its anti-inflammatory actions. EGCG has been shown to significantly inhibit NF-κB signaling, leading to a decrease in the expression of downstream targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This results in a reduced production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). nih.govu-shizuoka-ken.ac.jpnih.gov In activated microglia, the brain's immune cells, EGCG was found to downregulate the mRNA expression of NF-κB2, mTOR, and Akt3, further confirming its role in controlling neuroinflammatory pathways. nih.gov

Table 2: Effects of EGCG on Key Inflammatory Markers in Preclinical Models

| Marker | Effect | Model System |

|---|---|---|

| NF-κB | Inhibition/Downregulation nih.govnih.govnih.gov | Rat model of diabetic nephropathy, Cisplatin-induced nephrotoxicity, LPS-activated microglia |

| Nitric Oxide (NO) | Inhibition nih.gov | LPS-activated microglia |

| TNF-α | Reduction nih.govu-shizuoka-ken.ac.jp | High glucose-treated hepatocytes, Animal models of pancreatitis |

| IL-6 | Reduction nih.govu-shizuoka-ken.ac.jpnih.gov | High glucose-treated hepatocytes, P. gingivalis-induced periodontitis, LPS-activated microglia |

| IL-1β | Reduction u-shizuoka-ken.ac.jp | P. gingivalis-induced periodontitis |

This table summarizes findings for the parent compound EGCG, which indicate likely mechanisms for its methylated derivative.

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

Preclinical studies specifically detailing the modulation of the Nuclear Factor-Kappa B (NF-κB) signaling pathway by this compound are not extensively available in the reviewed literature.

Inhibition of NF-κB Activation and Nuclear Translocation

Specific research findings on the inhibition of NF-κB activation and its subsequent nuclear translocation directly by this compound have not been detailed in the available preclinical models.

Suppression of Activator Protein 1 (AP-1) Activity

Detailed mechanistic studies focusing on the direct suppression of Activator Protein 1 (AP-1) activity by this compound are not described in the current body of preclinical research.

Downregulation of Pro-inflammatory Mediators

Inhibition of Cyclooxygenase-2 (COX-2) Expression

Information from preclinical studies specifically investigating the inhibition of Cyclooxygenase-2 (COX-2) expression by this compound is limited.

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression and Nitric Oxide Production

Research has explored the effects of O-methylated derivatives of epigallocatechin-3-O-gallate (EGCG) on nitric oxide (NO) generation and inducible nitric oxide synthase (iNOS) expression. In a comparative study, this compound (referred to as 4''-Me-EGCG in the study) was found to be less effective at inhibiting NO generation and iNOS expression than its parent compound, EGCG, and another methylated form, 3'-O-methylepigallocatechin-3-O-gallate (3''-Me-EGCG) nih.gov. The study indicated that 3''-Me-EGCG demonstrated a higher inhibitory effect on both nitric oxide generation and iNOS expression when compared to EGCG nih.gov. In contrast, the inhibitory impact of this compound was comparatively weaker nih.gov.

| Compound | Effect on Nitric Oxide (NO) Generation | Effect on Inducible Nitric Oxide Synthase (iNOS) Expression |

|---|---|---|

| (-)-epigallocatechin-3-O-gallate (EGCG) | Inhibitory | Inhibitory |

| 3'-O-methylepigallocatechin-3-O-gallate (3''-Me-EGCG) | Higher inhibitory effect compared to EGCG | Higher inhibitory effect compared to EGCG |

| This compound (4''-Me-EGCG) | Less effective inhibitor compared to EGCG and 3''-Me-EGCG | Less effective inhibitor compared to EGCG and 3''-Me-EGCG |

Interactions with Other Inflammatory Pathways

Specific preclinical data detailing the interactions of this compound with other inflammatory pathways are not sufficiently covered in the existing scientific literature to provide a detailed summary.

Mechanistic Insights into Anticancer Effects (In Vitro and Preclinical Animal Models)

Studies on related polyphenolic compounds, such as EGCG and methyl gallate, have established several key mechanisms through which they exert their anticancer effects. These include the regulation of cell cycle progression, induction of programmed cell death (apoptosis), and inhibition of angiogenesis. These actions are often interconnected and involve the modulation of multiple signaling pathways within cancer cells. nih.govmdpi.com

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Certain gallate compounds have been shown to intervene in this process, causing cell cycle arrest, which prevents cancer cells from dividing and multiplying.

For instance, studies on EGCG demonstrate that it can induce a G0/G1 phase cell cycle arrest in human prostate carcinoma cells. nih.gov This arrest is achieved by modulating the machinery of cyclin-dependent kinase inhibitors (cki), cyclins, and cyclin-dependent kinases (cdk). nih.gov Treatment with EGCG has been observed to upregulate the expression of cki proteins like WAF1/p21 and KIP1/p27, while down-modulating the expression of cyclins D1 and E, and cdks 2, 4, and 6. nih.gov This disruption of the cell cycle machinery halts progression from the G1 phase to the S phase, thereby inhibiting proliferation. nih.gov In some cancer cell lines, cell cycle arrest at the G2/M phase has also been observed. mdpi.commdpi.com While these findings are for EGCG, they suggest a potential mechanism that could be shared by its methylated derivatives.

| Compound | Cell Line | Effect | Key Molecular Targets |

|---|---|---|---|

| Epigallocatechin-3-gallate (EGCG) | Human Prostate Carcinoma (LNCaP, DU145) | G0/G1 phase arrest | ↑ WAF1/p21, ↑ KIP1/p27, ↓ Cyclin D1, ↓ Cyclin E, ↓ cdk2, ↓ cdk4, ↓ cdk6 |

| Gallic Acid & Methyl Gallate | HeLa (Cervical Cancer) | Sub-G1 phase accumulation | Not specified |

Apoptosis is a natural, controlled process of cell death that is often evaded by cancer cells. Many anticancer agents, including natural polyphenols, work by reactivating this process.

Research on EGCG and other gallates shows they can induce apoptosis in various cancer cells, including leukemia, lymphoma, and esophageal cancer. o-cha.netnih.govnih.gov This process is often multifaceted, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov The induction of apoptosis is a key mechanism for the anti-proliferative effects observed with these compounds. sciepub.com

The caspase family of proteases plays a central role in executing apoptosis. Gallate compounds have been shown to trigger caspase-dependent apoptosis. This involves the activation of initiator caspases, such as caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway), which in turn activate executioner caspases like caspase-3 and caspase-7. nih.govmdpi.comnih.gov Activated caspase-3 is responsible for cleaving critical cellular proteins, leading to the characteristic morphological changes of apoptosis. mdpi.com For example, EGCG treatment has been shown to elevate caspase-8 activity in U937 leukemia cells and activate caspases-3, -7, -8, and -9 in B lymphoma cells. o-cha.netnih.gov

In some contexts, EGCG has been found to induce a non-apoptotic, caspase-independent form of cell death. nih.govplos.org This alternative pathway suggests that even if cancer cells develop resistance to traditional apoptosis, these compounds may still be effective.

A novel mechanism of cell death induced by EGCG involves the destabilization of lysosomes. nih.govplos.org Lysosomes contain powerful hydrolytic enzymes, and their release into the cytoplasm following lysosomal membrane permeabilization (LMP) can trigger cell death. researchgate.net Studies have shown that EGCG can induce LMP, leading to the release of enzymes like cathepsin D into the cytosol. researchgate.net This process is often preceded by an increase in reactive oxygen species (ROS). nih.govresearchgate.net This form of cell death is typically caspase-independent and represents an important alternative to classical apoptosis. nih.govresearchgate.net

The intrinsic or mitochondrial pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-apoptotic members (e.g., BAX, BAK) and anti-apoptotic members (e.g., BCL-2, BCL-XL). nih.gov The ratio between these opposing proteins often determines a cell's fate.

Studies on EGCG and methyl gallate have consistently shown their ability to shift this balance in favor of apoptosis. nih.govmdpi.com Treatment with these compounds typically leads to the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2. nih.govmdpi.comnih.gov This change in expression disrupts the mitochondrial membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. plos.org

| Compound | Cell Line | Effect on Bcl-2 Family | Resulting Pathway |

|---|---|---|---|

| Epigallocatechin-3-gallate (EGCG) | B lymphoma (Jeko-1, Raji) | ↑ Bax, ↓ Bcl-2 | Activation of intrinsic and extrinsic apoptosis |

| Methyl Gallate | HeLa (Cervical Cancer) | ↑ Bax, ↓ Bcl-2 | Activation of intrinsic and extrinsic apoptosis |

| Epigallocatechin-3-gallate (EGCG) | Leukemia cells | ↑ Bax, ↓ Bcl-2alpha | Induction of apoptosis |

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov Inhibiting this process is a key strategy in cancer therapy.

Preclinical studies have identified EGCG as a potent anti-angiogenic agent. nih.govocha-festival.jp EGCG can inhibit angiogenesis by targeting several key factors, most notably Vascular Endothelial Growth Factor (VEGF). nih.gov VEGF is a crucial signaling protein that stimulates the proliferation and migration of endothelial cells, the building blocks of blood vessels. nih.gov EGCG has been shown to suppress the production and secretion of VEGF by tumor cells and inhibit VEGF-induced proliferation, migration, and tube formation of endothelial cells. nih.govnih.gov This effect is partly mediated by reducing the activation of signaling pathways like Stat3, which regulates VEGF expression. nih.gov

Modulation of Angiogenesis Pathways

Inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α)

In preclinical models, the parent compound epigallocatechin-3-gallate (EGCG) has been shown to significantly inhibit the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) protein in cancer cells under hypoxic conditions. nih.govvascularcell.comdntb.gov.ua HIF-1α is a critical transcription factor that allows tumor cells to adapt and survive in low-oxygen environments, a common feature of solid tumors.

The inhibitory mechanism of EGCG on HIF-1α does not typically involve altering its mRNA expression. nih.gov Instead, research points to EGCG's ability to interfere with key signaling pathways that regulate HIF-1α protein stability and synthesis. These pathways include the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathways. researchgate.net By blocking these signaling cascades, EGCG can enhance the degradation of the HIF-1α protein through the proteasome system. nih.gov Furthermore, EGCG has been observed to inhibit serum-induced HIF-1α accumulation by interfering with the mammalian target of the rapamycin (mTOR) signaling pathway, which is crucial for protein translation. nih.gov The suppression of HIF-1α is a key event, as it directly leads to the downregulation of its target genes, most notably Vascular Endothelial Growth Factor (VEGF). vascularcell.com

Suppression of Vascular Endothelial Growth Factor (VEGF) Signaling

As a direct downstream consequence of HIF-1α inhibition, EGCG effectively suppresses the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that promotes angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. nih.govvascularcell.com The reduction in VEGF occurs at both the mRNA and protein levels. nih.gov

The mechanisms by which EGCG suppresses VEGF signaling are multifaceted:

Disruption of Receptor Complex Formation : EGCG can interfere with the formation of the VEGF receptor 2 (VEGFR2) complex, which is critical for initiating downstream signaling upon VEGF binding. consensus.app

Inhibition of Signaling Pathways : It blocks several key signaling pathways essential for VEGF expression and function, including the PI3K/Akt/mTOR pathway and the Signal Transducer and Activator of Transcription 3 (Stat3) pathway. consensus.app

Direct Targeting of Tumor and Endothelial Cells : EGCG has been shown to directly target both tumor cells, reducing their VEGF output, and the vascular endothelial cells that respond to VEGF, thereby inhibiting tumor angiogenesis. vascularcell.com

This comprehensive suppression of the HIF-1α/VEGF axis is considered a primary mechanism for the anti-angiogenic activities observed with EGCG in preclinical cancer models. nih.govvascularcell.com

Inhibition of Cellular Metastasis and Invasion

Metastasis, the process of cancer cells spreading to distant organs, is a major cause of cancer-related mortality. It involves a complex series of events, including local invasion, intravasation into blood vessels, and colonization of a new site. In preclinical studies, EGCG has demonstrated the ability to inhibit the invasive and metastatic potential of various cancer cells. nih.govmdpi.com This inhibitory effect is largely attributed to its capacity to modulate the activity of enzymes and signaling pathways that are crucial for the degradation of the extracellular matrix (ECM), a key barrier to cell migration. nih.gov

Suppression of Matrix Metalloproteinases (MMPs) Activity

A critical mechanism by which EGCG inhibits cancer cell invasion is through the suppression of Matrix Metalloproteinases (MMPs). nih.gov MMPs, particularly the gelatinases MMP-2 and MMP-9, are zinc-dependent enzymes responsible for degrading components of the ECM, thereby facilitating tumor cell invasion and metastasis. nih.govresearchgate.net

Research findings from preclinical models indicate that EGCG can:

Directly Inhibit MMP Activity : EGCG has been shown to directly inhibit the enzymatic activity of MMP-2 and MMP-9. researchgate.netresearchgate.net

Downregulate MMP Expression : The compound can decrease the expression levels of MMP-2 and MMP-9 in cancer cells. nih.gov This is often achieved by inhibiting transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator protein-1 (AP-1), which control the expression of MMP genes. nih.govnih.gov

Inhibit Pro-MMP Activation : EGCG can inhibit the activation of the precursor forms (pro-MMPs) into their active enzymatic state. For example, it has been shown to prevent the activation of proMMP-2. researchgate.net

The table below summarizes findings on the effect of EGCG on MMPs from various preclinical studies.

| Cell/Model Type | MMPs Affected | Observed Effect |

| Human Oral Cancer Cells | MMP-2, MMP-9 | Decreased expression |

| Human Breast Cancer Cells | MMP-2, MMP-9 | Inhibition of activity |

| Human Glioblastoma Cells | MMP-2, MMP-9 | Inhibition of activity and proMMP-2 activation |

| Mouse Models (Cerebral Ischemia) | MMP-9 | Reduced upregulation of active form |

Interaction with Specific Cellular Signaling Cascades

Epidermal Growth Factor Receptor (EGFR) Pathway Modulation

The direct interaction of this compound with the EGFR pathway has not been fully elucidated. However, its parent compound, EGCG, is recognized as a promising agent that targets plasma membrane proteins, including the Epidermal Growth Factor Receptor (EGFR) mdpi.com. The modulation of the EGFR signaling pathway is a key area of investigation for understanding the broader anti-cancer activities of catechins.

Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway

Studies have specifically investigated the role of methylated EGCG derivatives on the JAK/STAT pathway. In mouse spleen cells stimulated by Staphylococcal enterotoxin A (SEA), a bacterial superantigen, both EGCG and its methylated form, (−)-4″-Me-EGCG, significantly inhibited the phosphorylation of STAT3 nih.govnih.gov. This suggests that the methylated derivative retains potent activity against this key signaling pathway involved in cell proliferation, survival, and immune response nih.govnih.govmdpi.com.

The parent compound, EGCG, has been shown to shut down the JAK/STAT pathway by inhibiting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), STAT1, and STAT3 researchgate.net. Mechanistic studies indicate that EGCG can directly bind to the SH2 domain of STAT3, interrupting its activation nih.gov.

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2, p38 MAPK)

Research on epigallocatechin-3-O-(4-O-methyl) gallate (EGCG4''Me) has demonstrated its ability to modulate the MAPK pathway. In human fibrosarcoma cells, the methylated derivative exhibited effects that were similar to, though weaker than, the parent EGCG compound in suppressing the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK researchmap.jp.

The p38 MAPKs are activated by environmental stresses and inflammatory cytokines and are involved in regulating transcription factors and other proteins cellsignal.com. EGCG has been shown to inhibit the phosphorylation of ERK1/2 and p38 in various cell types nih.govnih.govnih.gov. This inhibition of the MAPK pathway by EGCG is linked to its anti-inflammatory effects and its ability to induce the expression of protective enzymes like heme oxygenase-1 (HO-1) through the activation of Nrf-2 nih.gov.

Phosphatidylinositol 3-Kinase/Protein Kinase B/Mammalian Target of Rapamycin (PI3K/AKT/mTOR) Pathway

While specific data on this compound is limited, the PI3K/AKT/mTOR pathway is a well-established target of its parent compound, EGCG mdpi.com. This pathway is a critical regulator of cell growth, proliferation, and survival in cancer mdpi.com.

EGCG has been shown to inhibit the PI3K/AKT/mTOR pathway in various cancer models, including pancreatic and ovarian cancer nih.govnih.govnih.gov. It achieves this by upregulating the expression of the tumor suppressor PTEN, which in turn leads to the downregulation of phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) nih.govnih.govnih.gov. This suppression of the pathway is a key mechanism behind EGCG's ability to inhibit cancer cell proliferation and induce apoptosis nih.govnih.gov.

Table 2: Modulation of PI3K/AKT/mTOR Pathway by Epigallocatechin-3-O-gallate (EGCG)

| Cell Line | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| PANC-1 (Pancreatic) | Upregulated PTEN; Downregulated p-AKT and p-mTOR nih.gov | Inhibition of proliferation, induction of apoptosis nih.gov | nih.gov |

| SKOV3 (Ovarian) | Upregulated PTEN; Downregulated PDK1, p-AKT, and p-mTOR nih.govnih.gov | Inhibition of proliferation, induction of apoptosis nih.govnih.gov | nih.govnih.gov |

| HCC cells (Liver) | Decreased mRNA of PI3K, AKT; Downregulated p-AKT nih.gov | Inhibition of cell growth, S phase arrest, induction of apoptosis nih.gov | nih.gov |

Wnt and Notch Signaling Pathways

Direct evidence for the interaction of this compound with the Wnt and Notch signaling pathways is currently lacking. However, the parent compound EGCG has been shown to modulate both of these crucial developmental pathways wikipedia.orgyoutube.com.

EGCG has been reported to suppress the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of cancer stem cells mdpi.comnih.gov. By downregulating Wnt/β-catenin activation, EGCG can diminish lung cancer stem cell activity nih.gov. In other cellular contexts, such as preadipocytes, EGCG was found to activate the Wnt/β-catenin pathway, suggesting its effects may be cell-type specific nih.gov.

Regarding the Notch pathway, which regulates cell differentiation and proliferation, EGCG has been shown to effectively turn off Notch signaling nih.gov. It achieves this by promoting the rapid degradation of the active form of Notch, the Notch intercellular domain nih.gov. Studies have documented that EGCG can inhibit Notch-1 and Notch-2 in various cancer cell lines, interfering with a pathway that is often aberrantly activated in cancer mdpi.complos.org.

Neuroprotective Mechanistic Studies (In Vitro and Preclinical Animal Models)

There is a notable absence of published research specifically investigating the capacity of this compound to mitigate oxidative stress in neuronal systems. Consequently, its mechanisms of action in this context remain unelucidated.

Direct studies on the suppression of neuroinflammation by this compound are limited. However, related research on methylated derivatives of the parent compound, (-)-epigallocatechin-3-O-gallate (EGCG), provides some insight. A study examining various methylated EGCG derivatives found that those methylated at the 4'-position, including (-)-4'-O-methyl-epigallocatechin-3-O-gallate, did not demonstrate a suppressive effect on the expression of the high-affinity IgE receptor FcepsilonRI or on the phosphorylation of ERK1/2 in human basophilic cells. nih.govresearchgate.net These pathways are relevant to inflammatory responses. The findings suggest that the trihydroxyl structure of the B ring is essential for these suppressive effects, and methylation at the 4'-position negates this activity. nih.govresearchgate.net This indicates that the anti-inflammatory properties of this compound may differ significantly from its parent compound, EGCG, although specific studies in neuroinflammatory models are required for confirmation.

A thorough review of scientific literature reveals no specific studies on the role of this compound in the regulation of protein aggregation, such as that of amyloid-beta. This area remains uninvestigated in preclinical models.

There is currently no available research data from in vitro or preclinical animal models that addresses the effects of this compound on autophagy induction or the promotion of synaptic plasticity.

Structure Activity Relationship Sar Studies

Influence of Methylation on Biological Activity

Methylation of the parent compound, (-)-epigallocatechin-3-O-gallate (EGCG), at various positions on its aromatic rings significantly alters its physicochemical properties and, consequently, its biological effects.

The ability of catechins to bind to cell surface receptors is a critical first step for initiating many of their biological activities. Research indicates that methylation can modulate this binding affinity.

Studies on methylated derivatives of EGCG have shown that while 4'-O-methylepigallocatechin-3-O-gallate (EGCG 4'Me) can still bind to the cell surface, its binding activity is lower than that of the unmethylated EGCG. nih.govresearchgate.net This suggests that the hydroxyl group at the 4'-position of the B ring contributes to the binding strength. Further evidence for the importance of hydroxyl groups at specific positions comes from the observation that a derivative methylated at both the 4'- and 4''-positions (EGCG 4'4''diMe) was unable to bind to the cell surface at all. nih.govresearchgate.net This highlights that the hydroxyl groups at both the 4'-position in the B ring and the 4''-position in the gallate moiety are crucial for effective cell surface binding. nih.govresearchgate.net

| Compound | Methylation Position(s) | Relative Binding Affinity |

|---|---|---|

| EGCG | None | High |

| EGCG 4'Me | 4'-position (B Ring) | Lower than EGCG |

| EGCG 3''Me | 3''-position (Galloyl Moiety) | Lower than EGCG |

| EGCG 4''Me | 4''-position (Galloyl Moiety) | Lower than EGCG |

| EGCG 3''4''diMe | 3''- and 4''-positions (Galloyl Moiety) | Lower than EGCG |

| EGCG 4'4''diMe | 4'- (B Ring) and 4''-positions (Galloyl Moiety) | No Binding |

The specific position of the methyl group on the EGCG scaffold has a profound and differential impact on biological function. Research comparing various methylated derivatives has illuminated these distinctions.

In a study examining the suppression of the high-affinity IgE receptor (FcεRI) expression, a key process in allergic responses, it was found that methylation at the 4'-position, as seen in this compound (EGCG 4'Me), resulted in a loss of this suppressive effect. nih.govresearchgate.net Similarly, a derivative methylated at both the 4'- and 4''-positions (EGCG 4'4''diMe) also failed to demonstrate this activity. nih.govresearchgate.net

In contrast, derivatives methylated on the galloyl moiety at the 3''- and/or 4''-positions (EGCG 3''Me, EGCG 4''Me, and EGCG 3''4''diMe) retained the ability to suppress FcεRI expression and the phosphorylation of ERK1/2, although their effects were less potent than that of the parent EGCG molecule. nih.govresearchgate.net These findings strongly suggest that the biological activity is not merely influenced by the presence of a methyl group but is critically dependent on its specific location on the catechin (B1668976) structure. nih.govresearchgate.net Methylation at the 4'-position appears to abrogate certain activities, while methylation on the galloyl ring only partially reduces them.

| Compound | Methylation Position(s) | Suppressive Effect on FcεRI Expression |

|---|---|---|

| EGCG | None | Yes |

| EGCG 4'Me | 4'-position (B Ring) | No |

| EGCG 4'4''diMe | 4'- (B Ring) and 4''-positions (Galloyl Moiety) | No |

| EGCG 3''Me | 3''-position (Galloyl Moiety) | Yes (Lower than EGCG) |

| EGCG 4''Me | 4''-position (Galloyl Moiety) | Yes (Lower than EGCG) |

| EGCG 3''4''diMe | 3''- and 4''-positions (Galloyl Moiety) | Yes (Lower than EGCG) |

Contribution of Specific Functional Groups to Bioactivity

Beyond methylation, the inherent functional groups of the catechin structure, such as the galloyl moiety and the hydroxyl groups on the B ring, are fundamental determinants of its biological profile.

The galloyl group, an ester of gallic acid attached at the 3-position of the C ring, is a defining feature for the high biological activity of many catechins, including EGCG and its derivatives. semanticscholar.org This moiety is crucial for a range of effects, including antioxidant, antiproliferative, and protein-binding activities. semanticscholar.orgnih.gov

The presence of the galloyl group significantly enhances the free radical-scavenging ability of catechins. semanticscholar.org Studies have shown that galloylated catechins exhibit stronger antiproliferative and pro-apoptotic effects compared to their non-galloylated counterparts. semanticscholar.org Furthermore, the galloyl moiety plays a key role in the interaction with proteins, such as serum albumin, which is vital for the transport and stability of catechins in the bloodstream. nih.govacs.org The interaction with bovine serum albumin (BSA) was found to be much stronger for the galloylated catechin epicatechin-3-gallate (ECG) than for epicatechin (EC), underscoring the importance of this functional group in molecular binding. plos.org This interaction requires both the flavan-3-ol (B1228485) structure and the galloyl moiety to form stable complexes. nih.govacs.org

The B ring of epigallocatechin contains a vicinal trihydroxyl (pyrogallol) group, which is a critical feature for many of its biological functions. This structure is essential for the suppressive effects of EGCG on FcεRI expression. nih.govresearchgate.net The loss of this activity in this compound, where one of these hydroxyl groups is replaced by a methoxy group, directly supports the importance of the intact trihydroxyl system. nih.govresearchgate.net

This trihydroxyl arrangement is a powerful electron donor, which contributes significantly to the potent antioxidant and radical-scavenging capacity of EGCG. mdpi.comacs.org The hydroxyl groups on the B ring are particularly important for scavenging superoxide anions. acs.org The pyrogallol group also provides strong metal-chelating abilities, which is another mechanism of its antioxidant action. acs.org The number of hydroxyl groups on the B ring has been linked to the potency of green tea polyphenols in inhibiting cancer cell growth, further emphasizing the significance of this structural feature. acs.org

Methodological Approaches in Research

In Vitro Experimental Models

In vitro models provide a controlled environment to study the specific cellular and molecular interactions of 4'-O-methylepigallocatechin-3-O-gallate and its isomers. These systems range from immortalized cell lines to enzymatic assays that target specific biochemical pathways.

Cell Culture Systems

Cell culture systems are fundamental tools for assessing the biological effects of methylated catechins. While research on the parent compound, (-)-epigallocatechin-3-O-gallate (EGCG), is extensive across various cancer cell lines, studies on its specific methylated derivatives are more focused.

Leukemia and Hepatoma Cell Lines: The parent compound EGCG has been widely studied in various human leukemia cell lines, including FLT3-mutated lines like MOLM-14 and MV4-11, and in hepatocellular carcinoma (HCC) cells such as Hep3B, HepG2, and HepJ5 to investigate effects on cell proliferation and apoptosis. nih.govnih.govnih.govnih.gov However, specific research focusing solely on the effects of this compound in these particular leukemia and hepatoma cell models is not extensively documented in the current scientific literature.

Human Basophilic Cells: The human basophilic cell line KU812 has been instrumental in studying the antiallergic properties of O-methylated EGCG derivatives. Research on (-)-epigallocatechin-3-O-(3-O-methyl)-gallate, an isomer of the subject compound, demonstrated that this molecule could suppress the cell surface expression of the high-affinity IgE receptor, FcepsilonRI. researchgate.net Flow cytometry was used to quantify the surface receptors, while immunoblot analysis measured the total cellular expression of the FcepsilonRI alpha chain. researchgate.net These studies provide a clear methodological framework for investigating the immunomodulatory effects of methylated catechins.

Primary Cell Isolation and Culture

Primary cells, which are isolated directly from tissues, offer a model that more closely represents the physiological state of cells in a living organism. Macrophages, key cells of the immune system, have been used to investigate the anti-inflammatory potential of methylated EGCG derivatives. In one study, the inhibitory effects of 3''-Me-EGCG and 4''-Me-EGCG on nitric oxide generation and inducible nitric oxide synthase (iNOS) expression were examined in macrophage cell lines. nih.govacs.org This approach allows for the direct assessment of the compound's impact on inflammatory pathways in immune cells.

Enzymatic Assay Systems

Enzymatic assays are critical for determining the specific molecular targets of a compound. These systems allow researchers to measure the inhibitory or activating effect of the compound on a single, purified enzyme. In the context of methylated catechin (B1668976) research, enzymatic assays have been pivotal.

For instance, the activity of inducible nitric oxide synthase (iNOS) was a key focus in studies involving macrophages. nih.govacs.org It was found that O-methylated EGCG derivatives could inhibit the expression of the iNOS enzyme, thereby reducing the production of nitric oxide, a key mediator in inflammatory processes. nih.govacs.org While many enzymatic studies, such as those on 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGR), have focused on the parent EGCG compound, the methodologies are directly applicable to its derivatives. nih.gov

| Compound | Experimental Model | Key Method | Finding | Reference |

|---|---|---|---|---|

| (-)-epigallocatechin-3-O-(3-O-methyl)-gallate | Human Basophilic KU812 Cells | Flow Cytometry, Immunoblot Analysis | Decreased cell surface expression of FcepsilonRI. | researchgate.net |

| 3''-Me-EGCG & 4''-Me-EGCG | Macrophage Cell Line | iNOS Expression Assay | Inhibited nitric oxide generation and iNOS expression. | nih.govacs.org |

Analytical and Structural Characterization Techniques

The accurate identification and structural confirmation of this compound are paramount. This is achieved through a combination of powerful separation and spectroscopic techniques.

Chromatographic Separations

Chromatography is the cornerstone for isolating and quantifying this compound from complex mixtures like tea leaves.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for the analysis of methylated catechins. nih.govacs.org Isocratic HPLC systems combined with electrochemical or UV detection have been used to achieve baseline resolution of various EGCG derivatives, including 3''-Me-EGCG and 4''-Me-EGCG, from other tea polyphenols. acs.org

Semi-preparative HPLC: For obtaining larger quantities of the pure compound for further biological testing or structural analysis, semi-preparative HPLC is employed. This technique uses larger columns and higher flow rates to isolate sufficient amounts of the target molecule. researchgate.net

Thin-Layer Chromatography (TLC): TLC serves as a rapid and useful method for monitoring the separation of methylated EGCG during column chromatography. Studies have compared different mobile phases on both normal phase (silica gel) and reversed-phase (octadecylsilanised silica gel) plates to optimize the separation of EGCG from its methylated forms. agriculturejournals.cz For example, a mobile phase of water-acetonitrile-methanol-acetic acid (79.5:18:2:0.5; v/v/v/v) on reversed-phase plates provided effective separation. agriculturejournals.cz

Liquid Chromatography-High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS): This highly sensitive and specific technique is used to elucidate the metabolic pathways of green tea catechins. mdpi.com By coupling the separation power of liquid chromatography with the precise mass analysis of high-resolution tandem mass spectrometry, researchers can identify and structurally characterize various metabolites, including oxidative and methylated forms, from in vitro incubations with human liver microsomes. mdpi.com

| Technique | Stationary Phase (Column/Plate) | Example Mobile Phase | Purpose | Reference |

|---|---|---|---|---|

| HPLC | Reversed-Phase Column | Isocratic systems with electrochemical detection | Analysis and quantification | acs.org |

| TLC (Normal Phase) | Silica Gel | Chloroform-methanol-water (65:35:10; v/v/v; lower phase) | Separation monitoring | agriculturejournals.cz |

| TLC (Reversed Phase) | Octadecylsilanised Silica Gel | Water-acetonitrile-methanol-acetic acid (79.5:18:2:0.5; v/v/v/v) | Separation monitoring | agriculturejournals.cz |

| LC-HRMS/MS | Phenomenex Kinetex® biphenyl column | Water and methanol, both containing 0.1% acetic acid | Metabolite identification | mdpi.com |

Spectroscopic Characterization

Once isolated, spectroscopic methods provide definitive structural information.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1D (¹H and ¹³C) and 2D techniques like Total Correlation Spectroscopy (TOCSY), is indispensable for the complete structural elucidation of methylated catechins. researchgate.netresearchgate.net These methods allow for the precise assignment of protons and carbons within the molecule, confirming the position of the methyl group on the gallate or epigallocatechin moiety.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is frequently coupled with liquid chromatography (LC/MS) for the identification of catechins and their metabolites in biological samples. researchgate.net In negative ESI mode, EGCG typically shows a deprotonated molecular ion [M-H]⁻ at m/z 457. mdpi.com Its methylated derivatives would show a corresponding shift in mass, allowing for their detection and confirmation. Tandem mass spectrometry (MS/MS) further fragments the ions, providing structural details that help to distinguish between different isomers. mdpi.comresearchgate.net

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are fundamental to understanding the biological activities of this compound (4'-O-MeEGCG) at a mechanistic level. These methods allow researchers to probe the compound's influence on gene and protein expression, cellular processes, and direct molecular interactions.

Gene Expression Analysis (e.g., qPCR, Transcriptomics)

While specific transcriptomic studies focused solely on 4'-O-MeEGCG are not extensively documented, the methodologies for such analyses are well-established through research on its parent compound, (-)-epigallocatechin-3-gallate (EGCG). These techniques are crucial for determining how 4'-O-MeEGCG may alter cellular function by modulating the expression of specific genes.

Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach used to measure the change in expression of a few specific genes. For instance, studies on EGCG have utilized qPCR to show its ability to reactivate the expression of methylation-silenced tumor suppressor genes, such as Cip1/p21 and p16INK4a, in cancer cells nih.gov. Similarly, qPCR has been employed to demonstrate EGCG's role in downregulating the expression of pro-inflammatory genes like IL-6, TNFα, and TLR4 in macrophages stimulated with lipopolysaccharide (LPS) plos.orgtmc.edu. This technique could be readily applied to quantify changes in target gene expression in cells treated with 4'-O-MeEGCG.

Transcriptomics , which includes techniques like microarray and RNA-sequencing, provides a global, unbiased view of a compound's effect on the entire transcriptome. This approach allows for the discovery of novel pathways and molecular targets. Research on EGCG has shown it can modulate numerous cancer-related pathways through epigenetic alterations nih.gov. A transcriptomic analysis of 4'-O-MeEGCG would provide comprehensive insight into its mechanism of action, revealing the full spectrum of genes and cellular pathways it influences.

Protein Expression and Modification Analysis (e.g., Western Blot, Immunofluorescence)

Analyzing changes in protein levels and their post-translational modifications is critical for linking gene expression changes to cellular functions. Western blotting and immunofluorescence are standard techniques used for this purpose.

Western Blot analysis has been directly applied to study the effects of O-methylated EGCG derivatives. In one study, researchers investigated the impact of various methylated EGCGs on the expression of inducible nitric oxide synthase (iNOS) in macrophages. The results indicated that 4''-O-methylepigallocatechin-3-O-gallate was less effective at inhibiting iNOS expression compared to both the parent EGCG and its 3''-O-methylated counterpart nih.gov.

Another study used Western blotting to assess the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), a key protein in cell signaling pathways. It was found that this compound (referred to as EGCG 4'Me) did not suppress ERK1/2 phosphorylation in human basophilic KU812 cells, in contrast to other methylated derivatives which showed a suppressive effect researchgate.net. These findings highlight how the specific position of methylation on the EGCG molecule dictates its biological activity.

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the localization of specific proteins within a cell. While specific immunofluorescence studies for 4'-O-MeEGCG are not prominent, this method is often used alongside Western blotting to confirm changes in protein expression and to observe if a treatment causes proteins to translocate to different cellular compartments, providing spatial context to the quantitative data from Western blots.

| Compound | Target Protein | Cell Type | Method | Observed Effect | Source |

|---|---|---|---|---|---|

| This compound | Inducible Nitric Oxide Synthase (iNOS) | Macrophages | Western Blot | Less effective inhibitor compared to EGCG and 3''-Me-EGCG | nih.gov |

| This compound | ERK1/2 (Phosphorylation) | KU812 (human basophilic cells) | Western Blot | No suppressive effect | researchgate.net |

| This compound | FcεRI | KU812 (human basophilic cells) | Flow Cytometry | No suppressive effect on cell surface expression | researchgate.net |

Flow Cytometry for Cellular Responses

Flow cytometry is a powerful technique for analyzing the physical and chemical characteristics of single cells in a population. It is particularly useful for assessing cellular responses such as apoptosis, cell cycle progression, and the expression of cell surface markers.

Research on methylated EGCG derivatives has utilized flow cytometry to directly assess biological activity. In a study examining the expression of the high-affinity IgE receptor (FcεRI) on human basophilic cells, flow cytometry was used to quantify the levels of this receptor on the cell surface after treatment. The analysis revealed that unlike EGCG and some other methylated derivatives, this compound did not suppress the cell surface expression of FcεRI researchgate.net. This demonstrates the utility of flow cytometry in dissecting the structure-activity relationships of closely related compounds.

Affinity-Based Binding Assays (e.g., Surface Plasmon Resonance, Affinity Gel Chromatography)

Affinity-based assays are designed to study the direct interaction between a small molecule and its potential biological targets, such as proteins or nucleic acids. These methods can quantify binding affinity and kinetics.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. In SPR, one molecule (e.g., a target protein) is immobilized on a sensor chip, and the compound of interest is flowed over the surface. Binding is detected as a change in the refractive index at the surface. This method has been used to study the interactions of EGCG with various proteins, providing quantitative data on binding constants mdpi.com. Although specific SPR studies on 4'-O-MeEGCG are limited, this technique would be ideal for comparing its binding affinity to specific targets against that of EGCG, thereby elucidating how 4'-O-methylation affects target engagement.

Affinity Gel Chromatography is another method used to identify molecular targets. In this technique, the compound of interest (e.g., EGCG) is immobilized on a chromatography matrix to create an affinity column. A cell lysate is then passed through the column, and proteins that bind to the compound are retained. These proteins can then be eluted and identified using methods like mass spectrometry mdpi.com. This approach could be used to perform an unbiased screen for the protein targets of 4'-O-MeEGCG.

While not employing SPR or affinity chromatography, a study on the cell surface binding activities of methylated EGCG derivatives found that this compound was able to bind to the cell surface, although its binding activity was lower than that of EGCG researchgate.net.

Computational and In Silico Approaches

Computational methods, including molecular docking and dynamics simulations, serve as powerful predictive tools in molecular biology. They complement experimental approaches by providing insights into the molecular interactions between a ligand like 4'-O-MeEGCG and its putative protein targets.

Molecular Docking and Dynamics Simulations

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule to the binding site of a target protein. Numerous molecular docking studies have been conducted on the parent compound, EGCG, to elucidate its binding to various enzymes and receptors plos.orgtmc.edursc.org. These simulations can predict binding energy, which correlates with binding affinity, and identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts rsc.org. Such an approach could be applied to 4'-O-MeEGCG to generate hypotheses about how the addition of a methyl group at the 4'-position alters its interaction with known EGCG targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical methodology employed in chemical and biological sciences to understand and predict the activity of chemical compounds based on their molecular structures. The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. By establishing a mathematical relationship between the chemical structure and biological activity, QSAR models can be used to predict the activity of new or untested compounds, thereby guiding the design of more potent molecules and reducing the need for extensive experimental screening.

In the context of this compound and related compounds, QSAR studies aim to elucidate how specific structural modifications, such as methylation at different positions, influence their biological effects. These models are built by correlating variations in molecular descriptors with changes in a measured biological response.

Methodological Approaches in QSAR Modeling

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. For the study of this compound, this would include its parent compound, (-)-epigallocatechin-3-O-gallate (EGCG), and other methylated derivatives.

Molecular Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D Descriptors: Basic molecular properties such as molecular weight, atom counts, and bond counts.

2D Descriptors: Based on the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity.

3D Descriptors: Derived from the 3D conformation of the molecule, such as molecular shape, volume, and surface area.

Model Development: Statistical methods are used to build a mathematical model that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical validation techniques. This often involves an internal validation (e.g., cross-validation) and an external validation using a set of compounds not included in the model development.

Detailed Research Findings in Structure-Activity Relationships

While a specific, comprehensive QSAR model for this compound is not extensively documented in publicly available literature, the foundational data from structure-activity relationship (SAR) studies provide critical insights that inform QSAR modeling. A key study investigated the biological activities of five methylated derivatives of EGCG, including this compound. The research focused on their effects on the expression of the high-affinity IgE receptor (FcepsilonRI) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in human basophilic cells, as well as their cell surface binding activities nih.gov.

The findings from this research highlight the critical role of the hydroxyl group positioning on the biological activity of these compounds. For instance, methylation at the 4'-position of the B-ring, as seen in this compound, was found to abolish the suppressive effect on FcepsilonRI expression and ERK1/2 phosphorylation nih.gov. In contrast, derivatives methylated at the galloyl moiety (D-ring) retained some of the suppressive activity, albeit at a lower level than the parent EGCG nih.gov.

These structure-activity relationships suggest that for a QSAR model, descriptors related to hydrogen bonding capacity and the electronic properties of the B-ring and the galloyl moiety would be of high importance.

Data on the Biological Activity of Methylated EGCG Derivatives

The following tables summarize the experimental data that would be integral to developing a QSAR model for this class of compounds.

Table 1: Suppressive Effects of Methylated EGCG Derivatives on FcepsilonRI Expression and ERK1/2 Phosphorylation

| Compound | Methylation Position | Suppressive Effect on FcepsilonRI Expression | Suppressive Effect on ERK1/2 Phosphorylation |

| EGCG | None | Yes | Yes |

| EGCG 3''Me | 3''-position (Galloyl moiety) | Yes (lower than EGCG) | Yes (lower than EGCG) |

| EGCG 4''Me | 4''-position (Galloyl moiety) | Yes (lower than EGCG) | Yes (lower than EGCG) |

| EGCG 4'Me | 4'-position (B-ring) | No | No |

| EGCG 3''4''diMe | 3'' and 4''-positions (Galloyl moiety) | Yes (lower than EGCG) | Yes (lower than EGCG) |

| EGCG 4'4''diMe | 4'-position (B-ring) and 4''-position (Galloyl moiety) | No | No |

Data sourced from a study on the biological activities of methylated derivatives of (-)-epigallocatechin-3-O-gallate nih.gov.

Table 2: Cell Surface Binding Activity of Methylated EGCG Derivatives

| Compound | Methylation Position | Cell Surface Binding Activity |

| EGCG | None | Yes |

| EGCG 3''Me | 3''-position (Galloyl moiety) | Yes (lower than EGCG) |

| EGCG 4''Me | 4''-position (Galloyl moiety) | Yes (lower than EGCG) |

| EGCG 4'Me | 4'-position (B-ring) | Yes (lower than EGCG) |

| EGCG 3''4''diMe | 3'' and 4''-positions (Galloyl moiety) | Yes (lower than EGCG) |

| EGCG 4'4''diMe | 4'-position (B-ring) and 4''-position (Galloyl moiety) | No |

Data sourced from a study on the cell surface binding activities of methylated EGCG derivatives nih.gov.